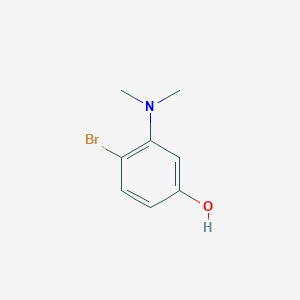
4-Bromo-3-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a dimethylamino group at the 3-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 3-(dimethylamino)phenol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 4-position .
Another method involves the ipso-hydroxylation of arylboronic acids, which can be combined with bromination and Pd-catalyzed cross-coupling to generate highly substituted phenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(Dimethylamino)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(dimethylamino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and dimethylamino group can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(dimethylamino)methylphenol
- 4-Bromo-3-(dimethylamino)aniline
- 4-Bromo-3-(dimethylamino)benzoic acid
Uniqueness
4-Bromo-3-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
InChI Key |
OVRSKSJATHDPBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzenesulfonyl)-6-iodopyrrolo[2,3-b]pyridine](/img/structure/B12330925.png)
![4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B12330944.png)




![2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12330967.png)

![6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12330976.png)
![[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B12330982.png)


